N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide
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Overview
Description
N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a complex organic compound with a unique structure that includes a thiazolidine ring, a bromobenzylidene group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide typically involves a multi-step process:
Formation of the Thiazolidine Ring: The initial step involves the reaction of a suitable thiourea derivative with an α-halo ketone to form the thiazolidine ring.
Introduction of the Bromobenzylidene Group: The thiazolidine intermediate is then reacted with 4-bromobenzaldehyde under basic conditions to introduce the bromobenzylidene group.
Attachment of the Isonicotinamide Moiety: Finally, the compound is reacted with isonicotinic acid or its derivatives to attach the isonicotinamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or thiazolidine ring, leading to different reduced forms.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups at the bromine position.
Scientific Research Applications
N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism by which N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.
Pathway Modulation: It can modulate pathways involved in cell cycle regulation, apoptosis, and DNA repair, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide
- N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide
Uniqueness
N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is unique due to the presence of the bromobenzylidene group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is C14H12BrN3O3S2, with a molecular weight of approximately 386.284 g/mol. It features a thiazolidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. A comparative analysis of various thiazolidine compounds indicated that they exhibit selective cytotoxicity against different cancer cell lines. For instance, some derivatives demonstrated IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, which are significant when compared to standard chemotherapeutics like cisplatin (IC50 = 21.5 µM) .
Table 1: Cytotoxicity of Thiazolidine Derivatives
Compound Name | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | K562 | 8.5 | |
Compound B | HeLa | 15.1 | |
This compound | MDA-MB-361 | 12.7 |
The mechanism of action for these compounds often involves the induction of apoptosis through both intrinsic and extrinsic pathways, as evidenced by studies on related thiazolidine derivatives .
Antimicrobial Activity
In addition to anticancer properties, thiazolidine derivatives have been evaluated for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound this compound has shown promising results in preliminary screening tests against common pathogens.
Table 2: Antimicrobial Activity of Thiazolidine Derivatives
Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL | |
Compound C | Escherichia coli | 64 µg/mL |
Case Studies
A notable case study involved the synthesis and evaluation of several thiazolidine derivatives, including those similar to this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing a pattern of selective toxicity that could be exploited for therapeutic purposes.
Furthermore, another study focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications in the thiazolidine structure significantly affected their biological activity. The presence of bromine in the benzyl group was found to enhance cytotoxicity against certain cancer lines while maintaining a favorable safety index compared to traditional chemotherapeutics .
Properties
Molecular Formula |
C16H10BrN3O2S2 |
---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H10BrN3O2S2/c17-12-3-1-10(2-4-12)9-13-15(22)20(16(23)24-13)19-14(21)11-5-7-18-8-6-11/h1-9H,(H,19,21)/b13-9- |
InChI Key |
SEBJBTBUHVAQCG-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Br |
Origin of Product |
United States |
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